N-Acetylsphingosylphosphorylcholine

Cardiac Pharmacology GPCR Signaling Sphingolipid Receptor

N-Acetylsphingosylphosphorylcholine (NAc-SPC) is an irreplaceable, non-interchangeable pharmacological probe for lipid receptor research. Its unique bifunctional profile at the PAF receptor (agonist at 10⁻⁸–10⁻⁶ M, antagonist above 10⁻⁶ M) and complete inactivity at S1P/SPC EDG-family receptors (EC₅₀ > 10 μM vs. 1.5 nM for SPC) make it the definitive negative control and a critical tool for dissecting GPCR signaling. Substitution with SPC, S1P, or PAF yields fundamentally misleading results. Secure yours now.

Molecular Formula C25H51N2O6P
Molecular Weight 506.7 g/mol
CAS No. 148306-05-2
Cat. No. B1504369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylsphingosylphosphorylcholine
CAS148306-05-2
Molecular FormulaC25H51N2O6P
Molecular Weight506.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)C)O
InChIInChI=1S/C25H51N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(29)24(26-23(2)28)22-33-34(30,31)32-21-20-27(3,4)5/h18-19,24-25,29H,6-17,20-22H2,1-5H3,(H-,26,28,30,31)/b19-18+/t24-,25+/m0/s1
InChIKeyGTZSEZHHSPWFFN-WHUSYDGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetylsphingosylphosphorylcholine (CAS 148306-05-2): A Structurally Defined Short-Chain Sphingolipid for PAF Receptor and Sphingolipid Signaling Research


N-Acetylsphingosylphosphorylcholine (NAc-SPC, also referred to as N-acetyl sphingosine phosphorylcholine or C2-ceramide-1-phosphocholine) is a synthetic, short-chain acetylated derivative of sphingosylphosphorylcholine (SPC). It is characterized by a C2 acetyl group on the sphingoid base nitrogen, replacing the free amino group present in the parent compound [1]. This modification confers distinct physicochemical properties and alters its interaction with key lipid-sensing receptors. As a structural analog of both the pro-inflammatory mediator platelet-activating factor (PAF) and the endogenous lysosphingolipid SPC, NAc-SPC serves as a critical tool compound for dissecting the structural determinants of lipid mediator receptor activation, particularly within the PAF receptor (PAFR) and specific sphingolipid-responsive GPCR families [2][3].

Why N-Acetylsphingosylphosphorylcholine Cannot Be Substituted with Unmodified SPC, S1P, or PAF in Receptor Pharmacology Studies


Despite its structural resemblance to sphingosylphosphorylcholine (SPC) and platelet-activating factor (PAF), N-acetylsphingosylphosphorylcholine (NAc-SPC) is not a functional equivalent of any of these lipids. Generic substitution fails because the N-acetyl modification imposes a strict, quantifiable loss-of-function phenotype at a subset of lipid GPCRs. Specifically, NAc-SPC is completely inactive at the atrial myocyte sphingolipid receptor (EC₅₀ > 10 μM versus 1.5 nM for SPC), demonstrating an absolute requirement for a free amino group for receptor activation [1]. Conversely, NAc-SPC acts as a concentration-dependent, partial agonist/antagonist at the PAF receptor (PAFR), inducing platelet aggregation in the 10⁻⁸–10⁻⁶ M range but antagonizing authentic PAF at >10⁻⁶ M, a bifunctional profile not observed with PAF or SPC [2]. Furthermore, unlike SPC, NAc-SPC fails to mobilize intracellular calcium in pre-osteoblast and neuroblastoma models, confirming that the acetyl cap eliminates efficacy at S1P/SPC-responsive EDG-family receptors [3][4]. This stark, receptor-dependent divergence in functional activity—ranging from complete inactivity at one receptor class to concentration-dependent agonism/antagonism at another—makes NAc-SPC a unique, non-interchangeable pharmacological probe. Substituting with unmodified SPC, S1P, or PAF would yield fundamentally different and misleading signaling outcomes.

Quantitative Comparator Evidence for N-Acetylsphingosylphosphorylcholine in Receptor Signaling and Platelet Biology


N-Acetyl-SPC Is Completely Inactive at the Atrial Myocyte Sphingolipid Receptor, Unlike High-Affinity SPC and S1P

In guinea pig atrial myocytes, N-acetyl-SPC (NAc-SPC) fails to activate the sphingolipid-sensitive IK(ACh) potassium current, whereas the parent compound sphingosylphosphorylcholine (SPC) and sphingosine-1-phosphate (S1P) are highly potent agonists [1]. The receptor displays an absolute requirement for an unsubstituted amino group on the sphingoid base. NAc-SPC, lysophosphatidic acid, and lysophosphatidylcholine were all reported as inactive in this system, establishing a stringent structure-activity relationship (SAR) where N-acetylation completely ablates agonist efficacy [1].

Cardiac Pharmacology GPCR Signaling Sphingolipid Receptor

N-Acetyl-SPC Exhibits Biphasic Concentration-Dependent Activity at the PAF Receptor: Agonist at 10⁻⁸–10⁻⁶ M, Antagonist at >10⁻⁶ M

In washed rabbit platelets, N-acetyl-SPC (NAc-SPC) induces monophasic aggregation and [³H]serotonin/ATP release with a threshold concentration of 10⁻⁸ M, mimicking PAF's actions [1]. However, at concentrations exceeding 10⁻⁶ M, NAc-SPC antagonizes authentic PAF-induced aggregation. This biphasic profile contrasts with PAF itself, which acts solely as an agonist across all concentrations [1]. The PAF receptor (PAFR) antagonists kadsurenone and triazolam block the agonist activity of NAc-SPC, confirming PAFR as the molecular target [1]. Cross-desensitization experiments further demonstrate that NAc-SPC and PAF share the same receptor, distinct from ADP or thrombin receptors [1].

Platelet Aggregation PAF Receptor Lipid Mediator Pharmacology

N-Acetyl-SPC Fails to Mobilize Intracellular Calcium in MC3T3-E1 Pre-Osteoblasts, Unlike SPC, S1P, and Sphingosine

In fura-2-loaded MC3T3-E1 pre-osteoblasts, application of sphingosylphosphorylcholine (SPC), sphingosine-1-phosphate (S1P), and sphingosine all elicit robust, transient increases in intracellular free calcium ([Ca²⁺]ᵢ) due to release from intracellular stores [1]. In stark contrast, N-acetyl-sphingosine (the sphingoid base component of NAc-SPC) elicits no detectable elevation in [Ca²⁺]ᵢ, even at high concentrations [1]. This indicates that acylation of the sphingosine amino group with an acetyl moiety completely abolishes calcium-mobilizing activity in this osteoblast model. Sequential addition experiments revealed complete cross-desensitization among SPC, S1P, sphingosine, and psychosine, suggesting a common receptor or intracellular messenger pathway that N-acetyl-sphingosine fails to engage [1].

Calcium Signaling Osteoblast Biology Sphingolipid Pharmacology

N-Acetyl-SPC Lacks Activity at EDG-4 (LPA₃) Receptor-Mediated Calcium Mobilization, Differentiating It from SPC and S1P

In permeabilized SH-SY5Y human neuroblastoma cells, measurements of ⁴⁵Ca²⁺ release demonstrated that sphingosine-1-phosphate (S1P), sphingosine, and sphingosylphosphorylcholine (SPC) are each capable of mobilizing intracellular calcium stores [1]. In contrast, N-acetylsphingosine (the dephosphorylated sphingoid base of NAc-SPC) failed to induce ⁴⁵Ca²⁺ release, confirming that the N-acetyl modification eliminates activity at the EDG-4 receptor pathway [1]. This study also established that LPA-induced calcium mobilization requires intracellular S1P production, positioning the S1P/SPC-sensitive pathway as a key downstream effector. The inactivity of N-acetylsphingosine in this system underscores its utility as a selective negative control for EDG-family receptor studies.

EDG Receptor Lysophospholipid Signaling Neuroblastoma

N-Acetyl-SPC Exists as a Defined Mixture of D-erythro and L-threo Stereoisomers, Enabling Stereochemical Studies of Sphingolipid Receptors

Synthetic N-acetylsphingosylphosphorylcholine (NAc-SPC) preparations can be characterized as mixtures of D-erythro (2S,3R) and L-threo (2S,3S) stereoisomers, with native sphingomyelin-derived SPC containing approximately 70% L-threo and 30% D-erythro isomers [1]. This stereochemical heterogeneity is analytically resolved via gas-liquid chromatography (GLC) of trimethylsilyl derivatives following enzymatic hydrolysis with Clostridium perfringens phospholipase C, and further validated by thin-layer chromatography (TLC), optical rotatory dispersion (ORD), and fast atom bombardment (FAB) mass spectrometry [1]. In contrast, the high-affinity sphingolipid receptor in atrial myocytes displays exquisite stereoselectivity, requiring the naturally occurring D-erythro-(2S,3R)-SPC isomer for activation; N-acetyl-SPC, regardless of stereochemistry, is inactive at this receptor due to the acetyl cap [2].

Sphingolipid Stereochemistry Chiral Lipid Analysis Receptor Stereoselectivity

Validated Research Applications of N-Acetylsphingosylphosphorylcholine Based on Quantitative Comparator Evidence


Negative Control for Sphingolipid GPCR Activation Assays (Cardiac and Neuronal Systems)

In studies investigating S1P/SPC-responsive GPCRs (e.g., S1P₁₋₅, EDG-family receptors), NAc-SPC is the definitive negative control compound. Its complete inability to activate the atrial myocyte sphingolipid receptor (IK(ACh) EC₅₀ > 10 μM vs. 1.5 nM for SPC) and its failure to mobilize calcium in neuroblastoma cells (SH-SY5Y) and pre-osteoblasts (MC3T3-E1) provides a rigorous baseline for distinguishing receptor-mediated from non-specific lipid effects [1][2][3]. This is essential for validating the specificity of newly identified sphingolipid receptors and for confirming that observed responses are due to the free amino group of SPC/S1P rather than membrane perturbations.

Probing Partial Agonism and Antagonism at the Platelet-Activating Factor Receptor (PAFR)

NAc-SPC is uniquely positioned as a research tool for studying PAFR partial agonism and concentration-dependent antagonism. Its biphasic activity profile—agonist at 10⁻⁸–10⁻⁶ M, antagonist at >10⁻⁶ M—cannot be replicated with PAF or standard PAFR antagonists [4]. This property makes NAc-SPC valuable for investigating the structural determinants of PAFR activation, the mechanisms of receptor desensitization and internalization, and the potential therapeutic window of PAFR partial agonists in inflammatory and thrombotic disease models.

Stereochemical Studies of Sphingolipid-Protein Interactions

The availability of synthetic NAc-SPC as a characterized mixture of D-erythro and L-threo stereoisomers, analytically resolved by GLC, TLC, ORD, and FAB-MS, enables precise investigation of stereoselective sphingolipid-binding proteins [5]. This is particularly relevant for receptors, enzymes, and lipid-transfer proteins that discriminate between the naturally occurring D-erythro configuration and the L-threo isomer. NAc-SPC serves as a chiral probe to dissect the stereochemical requirements of sphingolipid-metabolizing enzymes (e.g., sphingomyelinase, ceramidase) and to calibrate chiral lipid analytical methods.

Calcium Signaling Pathway Dissection in Bone and Neuronal Cell Models

In osteoblast (MC3T3-E1) and neuroblastoma (SH-SY5Y) calcium signaling assays, NAc-SPC (or its sphingoid base N-acetyl-sphingosine) is an essential negative control for verifying that calcium mobilization requires an unmodified sphingoid base [2][3]. Its lack of activity, contrasted with the robust calcium transients induced by SPC, S1P, and sphingosine, allows researchers to confidently attribute calcium responses to specific receptor engagement rather than nonspecific membrane interactions or intracellular lipid effects. This application is critical for studies on bone remodeling, neuronal excitability, and the role of sphingolipids in cellular calcium homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Acetylsphingosylphosphorylcholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.